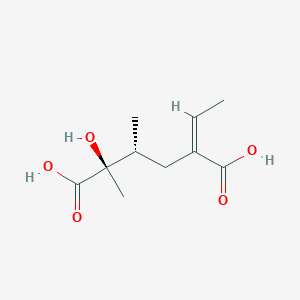

SENECIC ACID

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

SENECIC ACID is a medium-chain fatty acid belonging to the class of lipids and lipid-like molecules. This compound is characterized by its unique structure, which includes an ethylidene group, a hydroxy group, and two methyl groups attached to a hexanedioic acid backbone .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of SENECIC ACID can be achieved through various organic synthesis techniques. One common method involves the use of alkenylation reactions, where vinyl triflates react with vinylene carbonate in the presence of a palladium catalyst

Industrial Production Methods

Industrial production of this compound typically involves large-scale organic synthesis techniques. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis process. Additionally, purification methods such as crystallization and chromatography are employed to obtain the compound in high purity.

化学反应分析

Macrocyclic Esterification with Necine Bases

Senecic acid esterifies necine bases (e.g., retronecine) to form 12-membered macrocyclic PAs like senecionine:

-

Ester Bond Formation : The C-7 and C-9 hydroxyl groups of retronecine react with the carboxyl groups of this compound .

-

Regioselective Synthesis : Protected this compound derivatives are coupled with retronecine in synthetic routes, achieving >90% regioselectivity .

Reaction Scheme :

Retronecine+Senecic AcidATP AcyltransferaseSenecionine+H2O

Metabolic Hydrolysis and Detoxification

In hepatic metabolism, this compound is released via ester hydrolysis:

-

Detoxification Pathway : Hydrolysis of senecionine by esterases yields this compound and retronecine, which are excreted .

-

N-Oxidation : Senecionine N-oxide forms as a detoxified metabolite, though reversible oxidation by CYP450 enzymes can regenerate toxic intermediates .

Table 2: Metabolic Fate of this compound in Mammals

| Pathway | Products | Toxicity |

|---|---|---|

| Hydrolysis | This compound + Retronecine | Non-toxic |

| N-Oxidation | Senecionine N-oxide | Low toxicity |

| Oxidation | Dehydropyrrolizidine (DHP) | Highly toxic (DNA/protein adducts) |

Toxicological Activation via Oxidation

This compound-containing PAs undergo CYP450-mediated oxidation to form reactive pyrroles:

-

Dehydrogenation : Senecionine is oxidized to dehydrosenecionine, which alkylates DNA and proteins, causing hepatotoxicity .

-

Adduct Formation : Pyrrolic metabolites form cross-links with guanine residues (e.g., dG-8,9-DHP), leading to mutagenesis .

Key Data :

科学研究应用

Chemical Properties and Biosynthesis

Senecic acid is synthesized in plants of the Senecio genus, particularly through the incorporation of isoleucine-derived carbon units. This process involves complex biosynthetic pathways that lead to the formation of various PAs, including this compound itself. The structure of this compound consists of a ten-carbon backbone with two carboxylic acid groups, which contribute to its solubility and reactivity in biological systems .

Pharmacological Applications

1. Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. A study investigated its effects on various fungi, revealing that it can inhibit the growth of certain strains, such as Fusarium species. The effective concentration range for these fungi varied, indicating a potential use in agricultural fungicides .

2. Anti-HIV Activity

Research has shown that certain pyrrolizidine alkaloids containing this compound can inhibit HIV activity. These compounds interfere with glycosylation processes essential for viral replication, suggesting their potential as antiviral agents .

3. Anti-inflammatory Effects

This compound has been evaluated for its anti-inflammatory properties. In animal models, it reduced gastric ulcer lesions induced by hydrochloric acid and ethanol, indicating its potential therapeutic role in treating ulcerogenic diseases .

Toxicological Considerations

Despite its potential benefits, this compound is also associated with toxicity concerns. Pyrrolizidine alkaloids can cause hepatotoxicity and other adverse effects when ingested in significant amounts. Regulatory bodies like the European Food Safety Authority (EFSA) have assessed these risks, highlighting the need for careful monitoring of PA levels in food and herbal products .

Agricultural Applications

1. Pest Control

The antimicrobial properties of this compound make it a candidate for natural pest control solutions. Its efficacy against plant pathogens suggests that it could be developed into eco-friendly pesticides .

2. Plant Defense Mechanisms

Plants producing this compound may utilize it as a defense mechanism against herbivores and pathogens. The presence of PAs like this compound can deter feeding by certain insects, thereby enhancing plant survival and fitness in competitive environments .

Case Study 1: Antifungal Efficacy

A study conducted on Senecio jacobaea extracts showed that a mixture containing this compound effectively inhibited the growth of multiple fungal strains at concentrations ranging from 0.33 mM to 3.33 mM. This study underscores the potential for developing natural antifungal agents based on this compound derivatives.

Case Study 2: Gastroprotective Effects

In an experimental model assessing the effects of this compound on gastric ulcers, administration of PA extracts led to a significant reduction in ulcer severity by up to 66.8% at certain doses (12.5 mg/kg). This finding supports further investigation into its applications in gastrointestinal health .

作用机制

The mechanism of action of SENECIC ACID involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes. Its unique structure allows it to bind to specific receptors and modulate their activity, leading to various biological effects .

相似化合物的比较

Similar Compounds

SENECIC ACID: shares similarities with other medium-chain fatty acids and lipid-like molecules.

Hexanedioic acid derivatives: Compounds with similar hexanedioic acid backbones but different substituents.

Ethylidene-substituted fatty acids: Compounds with ethylidene groups attached to fatty acid chains.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

属性

CAS 编号 |

13588-16-4 |

|---|---|

分子式 |

C10H16O5 |

分子量 |

216.23 g/mol |

IUPAC 名称 |

(2R,3R,5Z)-5-ethylidene-2-hydroxy-2,3-dimethylhexanedioic acid |

InChI |

InChI=1S/C10H16O5/c1-4-7(8(11)12)5-6(2)10(3,15)9(13)14/h4,6,15H,5H2,1-3H3,(H,11,12)(H,13,14)/b7-4-/t6-,10-/m1/s1 |

InChI 键 |

CEYWPVCZMDVGLZ-BEPFRFAYSA-N |

SMILES |

CC=C(CC(C)C(C)(C(=O)O)O)C(=O)O |

手性 SMILES |

C/C=C(/C[C@@H](C)[C@](C)(C(=O)O)O)\C(=O)O |

规范 SMILES |

CC=C(CC(C)C(C)(C(=O)O)O)C(=O)O |

同义词 |

necic acid necic acid, (E)-isome |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。